Lyciumin B
Overview
Description
Lyciumin B is a cyclic peptide derived from the Lycium genus, which is part of the Solanaceae family. This compound has been detected in various foods such as coffee, herbs, and tea. It is known for its unique branched cyclic peptide backbone, which distinguishes it from other peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lyciumin B is synthesized through the expression of lyciumin precursor genes. These genes encode both a BURP domain and repetitive lyciumin core peptide motifs. The heterologous expression of the lyciumin precursor gene alone is sufficient to produce the derived lyciumins in tobacco .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production methods for this compound. advancements in synthetic biology and genetic engineering may pave the way for efficient production in the future.
Chemical Reactions Analysis
Types of Reactions: Lyciumin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its cyclic peptide structure, which provides multiple reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced peptide forms.
Scientific Research Applications
Lyciumin B has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying cyclic peptides and their reactivity.
Biology: this compound is used to investigate the biological roles of cyclic peptides in plants and their potential therapeutic applications.
Industry: The unique properties of this compound make it a valuable compound for developing new materials and biotechnological applications.
Mechanism of Action
Lyciumin B exerts its effects primarily through its interaction with proteases. It forms a complex with proteases, inhibiting their activity. This interaction involves the binding of this compound to the active site of the protease, preventing substrate access and subsequent proteolytic activity . The molecular targets and pathways involved include the inhibition of protease-mediated pathways, which are crucial in various physiological and pathological processes.
Comparison with Similar Compounds
Lyciumin A: Another cyclic peptide from the Lycium genus with a similar structure but different biological activity.
Kukoamine A: A compound found in Lycium species with distinct pharmacological properties.
Periploside H2: A compound from Periplocae Cortex with similar cyclic peptide characteristics.
Uniqueness of Lyciumin B: this compound is unique due to its specific branched cyclic peptide backbone and its potent protease inhibitory activity. This sets it apart from other cyclic peptides, making it a valuable compound for both research and potential therapeutic applications.
Properties
IUPAC Name |
11-(hydroxymethyl)-2-[[3-(1H-indol-3-yl)-2-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H52N10O11/c1-22(2)36-41(61)46-19-35(57)48-31(21-55)39(59)50-30(44(64)65)17-24-20-54(32-11-6-4-9-26(24)32)37(42(62)51-36)52-38(58)29(16-23-18-45-27-10-5-3-8-25(23)27)49-40(60)33-12-7-15-53(33)43(63)28-13-14-34(56)47-28/h3-6,8-11,18,20,22,28-31,33,36-37,45,55H,7,12-17,19,21H2,1-2H3,(H,46,61)(H,47,56)(H,48,57)(H,49,60)(H,50,59)(H,51,62)(H,52,58)(H,64,65) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRVBFMWWHWLBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C6CCC(=O)N6)C7=CC=CC=C27)C(=O)O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H52N10O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
896.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125756-66-3 | |
Record name | Lyciumin B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038673 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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